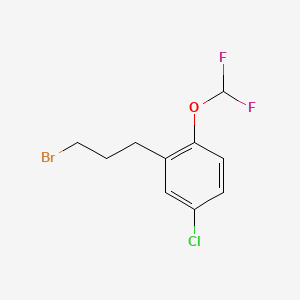
3-Cyano-5-(trifluoromethyl)benzenesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyano-5-(trifluoromethyl)benzenesulfonyl chloride is an organic compound with the molecular formula C8H3ClF3NO2S. It is a derivative of benzenesulfonyl chloride, characterized by the presence of a cyano group and a trifluoromethyl group on the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-5-(trifluoromethyl)benzenesulfonyl chloride typically involves the chlorination of 3-Cyano-5-(trifluoromethyl)benzenesulfonic acid. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction conditions usually include refluxing the mixture at elevated temperatures to ensure complete conversion of the sulfonic acid to the sulfonyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reagent addition, is common. This ensures consistent product quality and minimizes the risk of side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyano-5-(trifluoromethyl)benzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: The trifluoromethyl group can undergo oxidation under specific conditions to form trifluoromethanesulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols are commonly used under mild to moderate conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or other strong reducing agents are used under anhydrous conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Amines: Formed from the reduction of the cyano group.
Applications De Recherche Scientifique
3-Cyano-5-(trifluoromethyl)benzenesulfonyl chloride is utilized in various scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for sulfonamide-based drugs.
Industry: Used in the production of agrochemicals, dyes, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Cyano-5-(trifluoromethyl)benzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic species. This reactivity is exploited in various chemical transformations, including the synthesis of sulfonamides and sulfonates. The cyano and trifluoromethyl groups influence the compound’s reactivity and stability, making it a versatile reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Cyano-5-fluorobenzene-1-sulfonyl chloride
- 3-(Trifluoromethyl)benzenesulfonyl chloride
- 4-(Trifluoromethoxy)benzenesulfonyl chloride
Uniqueness
3-Cyano-5-(trifluoromethyl)benzenesulfonyl chloride is unique due to the presence of both a cyano group and a trifluoromethyl group on the benzene ring. This combination imparts distinct electronic and steric properties, enhancing its reactivity and making it suitable for specific synthetic applications. The trifluoromethyl group, in particular, contributes to the compound’s stability and lipophilicity, which are advantageous in pharmaceutical and agrochemical research.
Propriétés
Formule moléculaire |
C8H3ClF3NO2S |
|---|---|
Poids moléculaire |
269.63 g/mol |
Nom IUPAC |
3-cyano-5-(trifluoromethyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C8H3ClF3NO2S/c9-16(14,15)7-2-5(4-13)1-6(3-7)8(10,11)12/h1-3H |
Clé InChI |
RPYNIWRZLLGBBY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1C(F)(F)F)S(=O)(=O)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


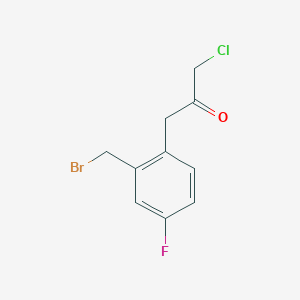
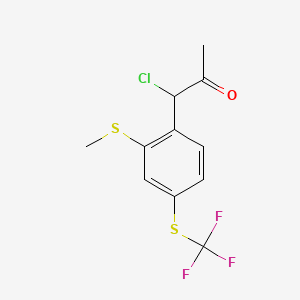

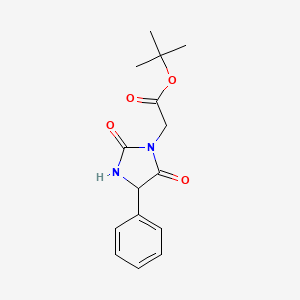

![(1R,3S,4R,5R)-4,6,6-trimethylbicyclo[3.1.1]heptane-3,4-diol](/img/structure/B14059501.png)
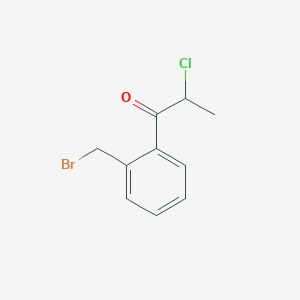
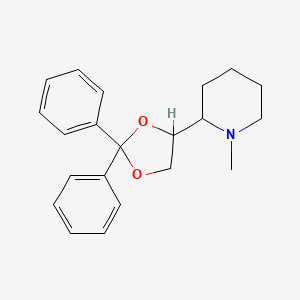

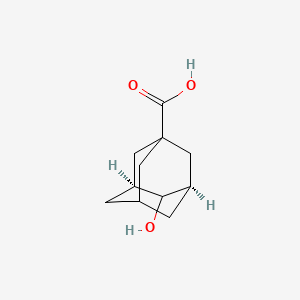
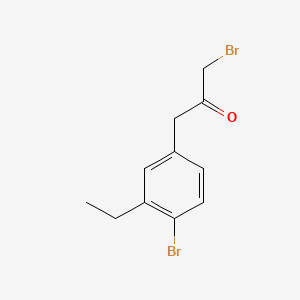
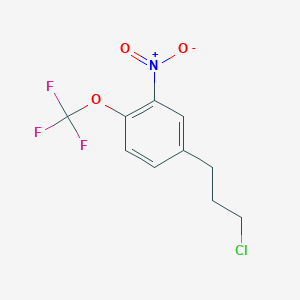
![[3-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyridin-4-yl]boronic acid](/img/structure/B14059551.png)
